4',5'-Dihydrooligosporon

Description

Structure

3D Structure

Properties

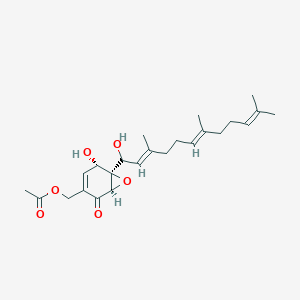

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

[(1R,5S,6R)-5-hydroxy-6-[(2E,6E)-1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate |

InChI |

InChI=1S/C24H34O6/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-20(26)24-21(27)13-19(14-29-18(5)25)22(28)23(24)30-24/h8,10,12-13,20-21,23,26-27H,6-7,9,11,14H2,1-5H3/b16-10+,17-12+/t20?,21-,23-,24+/m0/s1 |

InChI Key |

OUUYOSHMEUTHAG-CLEOLSKQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C([C@@]12[C@H](C=C(C(=O)[C@@H]1O2)COC(=O)C)O)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(C12C(C=C(C(=O)C1O2)COC(=O)C)O)O)C)C)C |

Synonyms |

4',5'-dihydro-oligosporon 4',5'-dihydrooligosporon |

Origin of Product |

United States |

Discovery and Natural Occurrence

Historical Account of the Isolation of Oligosporon Group Metabolites

The investigation into the secondary metabolites of nematode-trapping fungi, particularly Arthrobotrys oligospora, gained momentum due to the observation that nematodes captured by the fungus ceased movement before physical penetration, suggesting the action of paralyzing or toxic compounds. tandfonline.com While the fungus itself was first described in 1852, the elucidation of its complex chemical arsenal (B13267) occurred much later. tandfonline.com Early studies in the mid-20th century confirmed that A. oligospora produced bioactive substances, but their structures remained unknown for decades. tandfonline.com

A significant breakthrough occurred in the early 1990s when researchers began to successfully isolate and characterize nematicidal compounds from these fungi. In 1993, a report identified linoleic acid as a major nematicidal agent from several nematophagous fungi. tandfonline.com In the same period, a unique class of hybrid metabolites, distinct from simple fatty acids, was discovered in strains of Arthrobotrys oligospora. researchgate.netnih.gov Initial reports from a Dutch isolate of A. oligospora described the isolation of the first members of this new family: oligosporon, oligosporol A, and oligosporol B. tandfonline.comd-nb.info These discoveries marked the beginning of the characterization of the oligosporon group, a class of metabolites recognized for their unique chemical structures and biological activities. d-nb.infowikipedia.org

Identification of 4',5'-Dihydrooligosporon from Arthrobotrys oligospora

Building on the initial discoveries, further investigation into different fungal strains revealed a greater diversity within the oligosporon family. In 1995, a pivotal study on an Australian isolate of Arthrobotrys oligospora led to the identification of three new antibiotics belonging to this group. nih.gov Using spectroscopic data, researchers defined the structures of these novel compounds, one of which was named This compound . nih.gov

This compound, along with its co-isolated derivatives, represented a more complex structural type of metabolite characterized from nematophagous fungi. nih.gov The isolation of this compound from a geographically distinct strain of A. oligospora suggested that different strains of the species could produce derivatives with varied oxidation patterns, highlighting the chemical diversity of this fungus. tandfonline.comd-nb.info Of the newly identified compounds in that study, this compound was noted for displaying weak nematicidal activity against the nematode Haemonchus contortus. d-nb.info

Co-occurrence and Structural Relationships with Other Metabolites from A. oligospora

This compound is part of a larger family of structurally related metabolites produced by A. oligospora. These compounds are often found together in fungal extracts and share common biosynthetic origins, primarily as polyketide-terpenoid hybrids. researchgate.netresearchgate.net This class of molecules is often referred to as sesquiterpenyl epoxy-cyclohexenoids (SECs), characterized by a sesquiterpenyl unit derived from a farnesyl precursor linked to an epoxy polyketide nucleus. researchgate.netnih.govnih.gov

The 1995 study that first described this compound also confirmed the structures of the previously reported metabolites Oligosporon and Oligosporol B from the same Australian fungal isolate. tandfonline.comnih.gov The structural relationship is explicit in the nomenclature; this compound is the dihydro-derivative of Oligosporon, meaning it contains a single bond at the 4',5' position of the farnesyl side chain, whereas Oligosporon has a double bond at this position. nih.gov Both molecules share the same core epoxy cyclohexene (B86901) ring structure, a defining feature of the oligosporon group. tandfonline.com

Two other new derivatives were isolated alongside this compound: Hydroxyoligosporon and 10',11'-Epoxyoligosporon. wikipedia.orgnih.gov These compounds are also close structural analogues. They all share the fundamental oligosporon framework, which consists of a farnesylated chain connected to an epoxy cyclohexene ring. tandfonline.com The variation lies in the functional groups on the terpenoid side chain. As their names imply, Hydroxyoligosporon features an additional hydroxyl (-OH) group, and 10',11'-Epoxyoligosporon contains an epoxide ring on the terminal end of the side chain. d-nb.infonih.gov

Further research into A. oligospora has uncovered additional classes of related metabolites, including the Arthrosporols and Arthrobotrisins. researchgate.netresearchgate.net

Arthrosporols : Arthrosporols A-C are described as having a novel hybrid carbon skeleton that combines an epoxy-cyclohexenol moiety with a rare monocyclic sesquiterpenol substructure. researchgate.net They are considered morphogenic compounds that regulate fungal development. researchgate.net Their classification as sesquiterpenyl epoxy-cyclohexenoids (SECs) firmly places them in the same overarching structural family as the oligosporons. nih.gov

Arthrobotrisins : Isolated as oligosporon-type antibiotics, Arthrobotrisins A-C were identified from A. oligospora and their relative configurations were determined. nih.gov These compounds are also polyketide-terpenoid hybrids and are considered characteristic chemotaxonomic markers for the fungus. researchgate.netnih.govmdpi.com

These analogues demonstrate the modularity of the biosynthetic pathway, which can produce a variety of related structures through different tailoring reactions. nih.gov

The structural theme of polyketide-terpenoid hybrids extends to metabolites found in closely related fungal species.

Flagranones : Flagranones A, B, and C were isolated from Arthrobotrys flagrans. d-nb.info These compounds are structurally related to oligosporon, suggesting a common biosynthetic origin and highlighting that this class of metabolite is not exclusive to A. oligospora within the genus. d-nb.info

Polyketide-Terpenoid Precursors : The biosynthesis of these complex molecules involves key precursors that are themselves polyketide-terpenoid hybrids. Gene disruption studies in A. oligospora have led to the isolation of simpler pathway intermediates, such as prenyl toluquinol and farnesyl toluquinol. nih.govresearchgate.net These findings provide direct evidence for the hybrid nature of this metabolite class, which starts with a polyketide core (toluquinol) that is subsequently prenylated with terpene units. nih.govresearchgate.net

Data on Selected Metabolites from Arthrobotrys

| Compound Name | Year of Report | Fungal Source | Structural Class | Key Structural Feature |

|---|---|---|---|---|

| Oligosporon | 1993 | Arthrobotrys oligospora | Oligosporon-type | Epoxy cyclohexene ring with farnesyl chain. tandfonline.com |

| This compound | 1995 | Arthrobotrys oligospora | Oligosporon-type | Saturated 4',5' bond on the farnesyl chain. d-nb.infonih.gov |

| Hydroxyoligosporon | 1995 | Arthrobotrys oligospora | Oligosporon-type | Hydroxylated farnesyl chain. d-nb.infonih.gov |

| 10',11'-Epoxyoligosporon | 1995 | Arthrobotrys oligospora | Oligosporon-type | Epoxidized terminus of the farnesyl chain. d-nb.infonih.gov |

| Arthrosporol A | 2013 | Arthrobotrys oligospora | Arthrosporol-type | Epoxy-cyclohexenol with a monocyclic sesquiterpenol. researchgate.net |

| Arthrobotrisin A | 2011 | Arthrobotrys oligospora | Oligosporon-type | Oligosporon analogue with specific stereochemistry. d-nb.infonih.gov |

| Flagranone A | 1999 | Arthrobotrys flagrans | Flagranone-type | Structurally related to Oligosporon. d-nb.info |

Biosynthesis and Molecular Genetics

Proposed Biosynthetic Pathways of 4',5'-Dihydrooligosporon

The biosynthesis of this compound is believed to follow a conserved logic for fungal meroterpenoids, involving the convergence of the polyketide and isoprenoid pathways. researchgate.net This process begins with the independent synthesis of precursor molecules which are then strategically combined and modified by a series of dedicated enzymes.

The molecular scaffold of this compound is assembled from two fundamental types of precursor units:

Polyketide Precursors: The aromatic core of the molecule is derived from the polyketide pathway. researchgate.net This pathway utilizes simple carboxylic acid units, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units, in a process analogous to fatty acid biosynthesis. wikipedia.org For many fungal meroterpenoids, the polyketide portion is an orsellinic acid derivative, such as 3,5-dimethylorsellinic acid (DMOA), which is formed by a dedicated polyketide synthase. researchgate.net

Terpenoid Precursors: The terpenoid side chain is synthesized via the isoprenoid biosynthetic pathway. The basic five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form larger isoprenoid chains. uliege.bemdpi.com For sesquiterpenoid-derived structures like this compound, the key precursor is the 15-carbon molecule, farnesyl pyrophosphate (FPP). uliege.be

The convergence of these two pathways provides the basic carbon framework that is subsequently tailored to yield the final complex structure.

The assembly of this compound is a multi-step process characteristic of polyketide-terpenoid hybrid biogenesis. nih.govrsc.org The proposed sequence is as follows:

Polyketide Core Formation: A polyketide synthase (PKS) enzyme catalyzes the iterative condensation of acetate (B1210297) and malonate units to form a linear polyketide chain, which is then cyclized and aromatized to create the stable aromatic core. mdpi.com

Prenylation of the Aromatic Core: A prenyltransferase (PT) enzyme mediates the crucial step of attaching the terpenoid moiety to the polyketide core. nih.gov This involves the electrophilic substitution of the aromatic ring with the farnesyl group from FPP, forming a new carbon-carbon bond. This is the key reaction that merges the two distinct biosynthetic pathways.

Terpenoid Cyclization and Tailoring: Following prenylation, the flexible farnesyl chain undergoes a series of enzymatic modifications. A terpene cyclase is proposed to catalyze the intricate cyclization of the chain to form the characteristic ring systems of the oligosporon scaffold. Subsequent tailoring enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and hydratases, would then perform final modifications, including the specific reduction of the double bond at the 4',5'-position to yield this compound.

The precise three-dimensional structure of natural products is critical for their biological function. Research has identified the specific stereoisomer (4S,5R,6R)-4′,5′-dihydrooligosporon from fungal cultures. d-nb.info This defined stereochemistry is not random but is strictly controlled by the enzymes involved in the biosynthetic pathway.

The stereospecificity arises from several key enzymatic steps:

Ketoreduction during Polyketide Synthesis: If the polyketide backbone contains chiral centers, their configuration is determined by ketoreductase (KR) domains within the PKS, which stereospecifically reduce keto groups. escholarship.org

Enzymatic Cyclization: The terpene cyclase that shapes the farnesyl tail is a highly specific catalyst. It folds the linear precursor in a precise conformation within its active site before initiating the cyclization cascade, thereby ensuring the formation of specific chiral centers with defined (R or S) configurations. The formation of the (4S,5R,6R) centers in the oligosporon structure is a direct result of this enzymatic control.

Enzymatic Machinery Mediating this compound Synthesis

The biosynthesis of this compound is orchestrated by a dedicated set of enzymes, typically encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). nih.gov The key enzymatic players are the polyketide synthases and prenyltransferases.

Polyketide synthases are large, multi-domain enzymes that function as molecular assembly lines to produce polyketides. wikipedia.org Fungal aromatic polyketides are typically synthesized by iterative Type I PKSs (IPKSs). mdpi.com These enzymes contain a suite of catalytic domains that work in concert.

A minimal Type I PKS module consists of:

Acyltransferase (AT): Selects the correct building block (acetyl-CoA or malonyl-CoA) and loads it onto the ACP domain. escholarship.org

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain. escholarship.org

Acyl Carrier Protein (ACP): A domain that holds the growing polyketide chain via a thioester linkage as it is passed between the other catalytic domains. wikipedia.org

In addition to these core domains, the PKS responsible for the oligosporon precursor likely contains other domains, such as a product template (PT) domain for controlling cyclization and aromatization, and possibly ketoreductase (KR) and dehydratase (DH) domains for processing keto groups along the chain.

Prenyltransferases are the enzymes responsible for linking the polyketide and terpenoid pathways. nih.govmdpi.com In fungi, aromatic PTs are typically soluble enzymes that catalyze the transfer of an isoprenoid group (such as geranyl, farnesyl, or dimethylallyl) to an aromatic acceptor molecule. nih.gov

The PT involved in this compound biosynthesis would specifically recognize both the polyketide core and farnesyl pyrophosphate (FPP) as substrates. It catalyzes the formation of a stable C-C bond between them, a key step in generating the structural diversity of meroterpenoids. researchgate.net The regiospecificity of this enzyme ensures that the farnesyl group is attached at the correct position on the aromatic ring to allow for subsequent cyclization into the oligosporon skeleton.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Class | Proposed Function | Substrates | Product |

| Iterative Type I Polyketide Synthase (PKS) | Synthesizes and cyclizes the aromatic polyketide core. | Acetyl-CoA, Malonyl-CoA | Orsellinic acid-type aromatic core |

| Aromatic Prenyltransferase (PT) | Attaches the farnesyl moiety to the polyketide core. | Aromatic Core, Farnesyl Pyrophosphate (FPP) | Prenylated aromatic intermediate |

| Terpene Cyclase | Catalyzes the stereospecific cyclization of the farnesyl chain. | Prenylated aromatic intermediate | Cyclized oligosporon scaffold |

| Oxidoreductase/Hydratase | Perform final tailoring steps, including reduction of the 4',5' double bond. | Oligosporon precursor | This compound |

Involvement of Oxidoreductases (e.g., Dehydrogenases, Cytochrome P450s) in Functionalization

Oxidoreductases are a critical class of enzymes that catalyze the transfer of electrons and are essential for many biological processes, including the functionalization of secondary metabolites. wikipedia.orgcreative-enzymes.com In the biosynthesis of this compound and its relatives, several types of oxidoreductases, including cytochrome P450s (CYPs) and dehydrogenases, play pivotal roles. acs.orgwikipedia.org These enzymes are responsible for key oxidative transformations in the biosynthetic pathway. acs.org

Research has identified several oxidoreductase genes within the biosynthetic gene cluster responsible for this metabolite class. acs.org Key enzymes and their functions include:

Cytochrome P450s : These heme-containing monooxygenases are crucial for oxidizing a wide range of substrates. wikipedia.orgnih.gov In the context of this pathway, three P450 genes, Ao282, Ao278, and Ao280, have been identified. acs.org The P450 enzyme encoded by Ao282 is involved in the formation of the toluquinol intermediate. acs.org The P450s encoded by Ao278 and Ao280 participate in the subsequent conversion of toluquinol into farnesyl epoxy-toluquinone. acs.org

Monooxygenases : The gene Ao279 encodes a monooxygenase that also contributes to the conversion of toluquinol to farnesyl epoxy-toluquinone. acs.org

Dehydrogenases : The gene Ao274 encodes a short-chain dehydrogenase. acs.org This enzyme is responsible for the complex transformation of farnesyl epoxy-toluquinone into the final arthrobotrisin products. acs.org Notably, the transcription levels of this dehydrogenase regulate the stereoisomeric configurations of the final compounds, such as arthrobotrisin B and C, which differ in the orientation of a hydroxyl group. acs.org

Genetic Regulation of this compound Production

The production of this compound and related metabolites is tightly controlled at the genetic level. This regulation involves a dedicated biosynthetic gene cluster (BGC) and is influenced by various transcriptional controls.

Identification and Analysis of Biosynthetic Gene Clusters (e.g., AOL_s00215g)

The genes required for the biosynthesis of the sesquiterpenyl epoxy-cyclohexenoid family of compounds, including this compound, are organized into a single biosynthetic gene cluster known as AOL_s00215g (also referred to as Ao215g). acs.orgmdpi.com This cluster was identified in the nematode-trapping fungus Arthrobotrys oligospora. mdpi.comresearchgate.net

The AOL_s00215g gene cluster spans approximately 51.8 kilobases and contains a set of co-regulated genes. researchgate.net The core of this cluster includes a 6-methylsalicylic acid polyketide synthase (PKS) gene (Ao283) and a prenyltransferase (PT) gene (Ao276), which are fundamental for synthesizing the hybrid polyketide-terpenoid backbone. acs.orgmdpi.com The cluster contains a total of ten genes directly implicated in the biosynthetic pathway (Ao273-Ao274 and Ao276-Ao283). acs.orgmdpi.com

| Gene Name | Predicted Function | Role in Biosynthesis |

|---|---|---|

| AOL_s00215g283 (Ao283) | Polyketide Synthase (PKS) | Synthesizes the 6-methylsalicylic acid-derived polyketide nucleus. acs.org |

| AOL_s00215g282 (Ao282) | Cytochrome P450 | Participates in the formation of the toluquinol intermediate. acs.orgresearchgate.net |

| AOL_s00215g281 (Ao281) | Decarboxylase / Amidohydrolase | Involved in the formation of toluquinol. acs.orgresearchgate.net |

| AOL_s00215g280 (Ao280) | Cytochrome P450 | Contributes to the conversion of toluquinol to farnesyl epoxy-toluquinone. acs.org |

| AOL_s00215g279 (Ao279) | Monooxygenase | Contributes to the conversion of toluquinol to farnesyl epoxy-toluquinone. acs.org |

| AOL_s00215g277 (Ao277) | Cupin | Contributes to the conversion of toluquinol to farnesyl epoxy-toluquinone. acs.org |

| AOL_s00215g276 (Ao276) | Prenyltransferase (PT) | Links the farnesyl-derived sesquiterpenyl unit to the polyketide nucleus. acs.org |

| AOL_s00215g274 (Ao274) | Short-chain Dehydrogenase | Performs the final transformation into arthrobotrisins and determines stereochemistry. acs.org |

Functional Characterization of Key Biosynthetic Genes (e.g., Genes 277 and 279)

Through mutation and metabolic analysis, the functions of individual genes within the AOL_s00215g cluster have been elucidated. acs.org Among these, genes 277 and 279 are essential for intermediate steps in the pathway. acs.org

Gene 279 (Ao279) : This gene is characterized as a monooxygenase . acs.org Its function is critical for the conversion of the toluquinol intermediate into farnesyl epoxy-toluquinone. It works in concert with four other genes, including the P450s Ao278 and Ao280, the prenyltransferase Ao276, and the cupin gene Ao277. acs.org

Gene 277 (Ao277) : This gene is identified as a cupin gene . acs.org Cupins are a functionally diverse superfamily of proteins, and in this pathway, the Ao277-encoded enzyme is a necessary component of the multi-gene process that transforms toluquinol into farnesyl epoxy-toluquinone. acs.org

Transcriptional Control and Environmental Induction of Metabolite Production

The expression of the AOL_s00215g gene cluster is subject to complex transcriptional regulation, ensuring that the production of this compound and related compounds occurs under appropriate conditions. This control is exerted by factors both within and outside the cluster.

One key regulatory element is AOL_s00215g275 (gene 275), a non-biosynthetic gene located within the cluster. mdpi.com Disruption of gene 275 leads to a significant upregulation of all the biosynthetic genes in the AOL_s00215g cluster, suggesting that its protein product may function as a transcriptional repressor or part of a negative feedback loop. mdpi.com

Furthermore, regulatory elements outside the cluster also influence metabolite production. Deletion of genes encoding G-proteins and small GTPases, such as ∆ric8, ∆ras2, and ∆rheb, has been shown to downregulate the production of arthrobotrisins. researchgate.net Conversely, the knockout of a serine/threonine protein kinase gene, AoRan1 (AOL_s00004g277), which is not part of the AOL_s00215g cluster, results in a significant increase in the abundance of arthrobotrisins, indicating it acts as a negative regulator of the pathway. researchgate.net The production of these metabolites can also serve as a chemical marker for environments where the fungus interacts with nematodes, hinting at environmental induction cues. acs.org

Structural Elucidation and Stereochemical Determination

Methodologies for Chemical Structure Determination

The foundational step in understanding 4',5'-Dihydrooligosporon was the elucidation of its chemical structure. nih.gov This was achieved by employing a suite of powerful analytical techniques that, when used in concert, provided a comprehensive picture of the molecule's composition and connectivity. d-nb.info Spectroscopic data were instrumental in defining the structure of this and other related antibiotics. nih.gov

High-Resolution Mass Spectrometry (HRMS) played a crucial role in determining the elemental composition of this compound. bioanalysis-zone.commyadlm.org This technique measures the mass-to-charge ratio of ions with high precision, allowing for the calculation of an exact mass. bioanalysis-zone.com From this exact mass, a unique molecular formula can be derived, providing the precise number of each type of atom (carbon, hydrogen, oxygen, etc.) within the molecule. This information is a fundamental prerequisite for piecing together the structural puzzle. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Compound

| Parameter | Value | Significance |

| Measured m/z | 358.1729 | Highly accurate mass measurement. |

| Calculated Mass | 358.1733 | Theoretical mass for the proposed formula. |

| Molecular Formula | C₂₀H₂₂O₅ | Deduced elemental composition. |

| Mass Accuracy | 1.1 ppm | High confidence in the formula assignment. |

Note: This table is illustrative and does not represent the actual experimental data for this compound, which is not publicly available in this format.

With the molecular formula in hand, the next step was to determine the connectivity of the atoms. This was accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that probes the magnetic properties of atomic nuclei. libretexts.orgnanoqam.ca Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were likely employed to build a detailed picture of the molecular skeleton.

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the different chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. chemistrysteps.comutahtech.edu The chemical shift of each peak indicates the type of proton or carbon, while the integration of ¹H signals reveals the relative number of protons in each environment. libretexts.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular fragments identified in the 1D spectra.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the individual spin systems and piecing together the entire carbon framework.

The collective data from these NMR experiments allowed researchers to meticulously map out the bonding framework of this compound. nih.govnih.gov

Determination of Absolute Configuration

Beyond the chemical structure, determining the absolute configuration—the precise three-dimensional arrangement of atoms in space—is essential for a complete understanding of a chiral molecule like this compound. wikipedia.org This was achieved through the application of specialized spectroscopic techniques and logical corroboration with other data. sioc-journal.cn

Circular Dichroism (CD) spectroscopy was a key technique used to determine the absolute configuration of the substituted 7-oxabicyclo[4.1.0]hept-3-ene nucleus within this compound. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.commdpi.com The resulting spectrum, with its characteristic positive and negative peaks, provides a unique fingerprint of the molecule's three-dimensional structure. photophysics.com By comparing the experimental CD spectrum of this compound to that of related compounds with known absolute configurations, the stereochemistry of this complex natural product could be confidently assigned. nih.gov

Table 2: Illustrative CD Spectroscopy Data

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Structural Implication |

| 230 | +15,000 | Positive Cotton effect indicative of a specific spatial arrangement. |

| 265 | -8,000 | Negative Cotton effect contributing to the overall stereochemical assignment. |

Note: This table is illustrative. The actual CD data for this compound is interpreted from the spectral curve published in the primary literature.

The absolute configuration determined by CD spectroscopy was further supported by a comprehensive analysis of all available spectroscopic data. nih.gov The intricate details within the NMR spectra, such as coupling constants and Nuclear Overhauser Effect (NOE) correlations, provide distance constraints between atoms that are consistent with the proposed 3D structure. researchgate.net

In some structural elucidation endeavors, chemical derivatization is also employed. mdpi.com This involves chemically modifying the molecule in a way that the stereochemistry of the new product can be more easily determined or related to a known compound. While not explicitly detailed for this compound in the primary literature, this remains a powerful tool in the arsenal (B13267) for confirming absolute configurations. stackexchange.com The collective evidence from these varied sources provides a high degree of confidence in the assigned structure and stereochemistry of this compound.

Biological Activities and Ecological Functions in Microbe Invertebrate Interactions

Nematicidal Activity of 4',5'-Dihydrooligosporon

This compound is recognized as a nematicidal compound, contributing to the predatory capabilities of fungi like Arthrobotrys oligospora. nih.govd-nb.info This compound is a derivative of oligosporon and is one of several complex metabolites identified from cultures of nematophagous fungi. nih.gov

Efficacy against Plant-Parasitic Nematodes

The nematicidal properties of this compound have been noted against economically important plant-parasitic nematodes.

Haemonchus contortus : This gastrointestinal nematode, a significant pathogen in small ruminants, is susceptible to the effects of oligosporon-type metabolites. scielo.org The LD50 of oligosporon against the larvae of Haemonchus contortus has been reported as 25 μg/ml. d-nb.info While direct data for this compound's specific efficacy is linked to the broader group of oligosporon-type compounds, its structural similarity suggests a role in the observed nematicidal activity. nih.govd-nb.info

Meloidogyne hapla : Known as the northern root-knot nematode, M. hapla is a damaging pest to a wide range of plants. nih.gov The fungus Arthrobotrys oligospora, a known producer of this compound, has demonstrated effectiveness in reducing infections by M. hapla on tomato plants, comparable to the chemical nematicide Carbofuran. ijstr.org The nematicidal activity of compounds like this compound is considered a likely contributor to this protective effect. ijstr.org

**Table 1: Nematicidal Efficacy of Related Compounds against *Haemonchus contortus***

| Compound | Target Organism | Efficacy (LD50) | Reference |

|---|---|---|---|

| Oligosporon | Haemonchus contortus larvae | 25 μg/ml | d-nb.info |

Spectrum of Activity Across Nematode Genera and Developmental Stages

The activity of this compound and related compounds is not limited to a single nematode species or life stage. The life cycle of nematodes like Haemonchus contortus includes egg, larval (L1-L3), and adult stages, with the infective stage being the third-stage larva (L3). scielo.orgresearchgate.net Nematicidal compounds can affect various stages, including inhibiting egg hatching and reducing the viability of infective larvae. nih.govfrontiersin.org For instance, research on various natural compounds has shown effects on both egg hatching and the mortality of second-stage juveniles (J2) of root-knot nematodes like Meloidogyne species. frontiersin.orgresearchgate.net The larval stages of nematodes are often more susceptible to chemical treatments. nih.gov The development of nematodes is a complex process, with distinct embryonic and juvenile stages, and the efficacy of nematicidal compounds can vary depending on the developmental stage targeted. nih.govresearchgate.net

Role in Fungal Morphogenesis and Predation

Beyond its direct toxic effects, this compound is implicated in the predatory lifestyle of Arthrobotrys oligospora, influencing the physical structures and chemical communication essential for capturing nematodes.

Modulation of Trapping Device Formation in Arthrobotrys oligospora

Arthrobotrys oligospora is a carnivorous fungus that forms sophisticated three-dimensional adhesive networks to trap nematodes. plos.org The formation of these trapping devices is a key indicator of the fungus's switch from a saprophytic to a predacious lifestyle. plos.orgucdavis.edu This transition is often triggered by the presence of nematodes or specific chemical cues from them. ucdavis.eduresearchgate.net While the term "Nemin" was historically used to describe the nematode-derived stimulant for trap formation, it is now understood that various proteins and amino acids can induce this change. ucdavis.edu

In some cases, A. oligospora can form traps directly from its conidia (spores) without an intermediate hyphal growth phase, creating what are known as conidial traps. lu.se This can be a response to the presence of nematodes or specific environmental conditions, such as low nutrient levels. lu.se These conidial traps are fully functional in capturing nematodes. lu.se

Influence on Fungal Development and Differentiation

Fungal morphogenesis, the process by which fungi develop their shape and structure, is a complex interplay of genetic and environmental factors. nih.govnih.gov In filamentous fungi like A. oligospora, growth occurs at the tips of the hyphae. nih.gov The formation of a mycelium, a network of branched hyphae, is fundamental to its growth and predatory activity. nih.gov

Hyphal fusions, or anastomosis, are common in ascomycetous fungi and allow for the creation of an interconnected network. mdpi.com This network facilitates the efficient distribution of nutrients and may play a role in coordinating development and pathogenic activities. mdpi.com In some fungi, the decision to form a germ tube (for colonial growth) versus a conidial anastomosis tube (for fusion with other conidia) is influenced by nutrient availability, with starvation favoring fusion. biorxiv.org This suggests that the chemical environment, potentially including compounds like this compound, can influence these developmental pathways.

Participation in Chemical Signaling and Nematode Chemotaxis

Chemical signaling is crucial in the interaction between nematode-trapping fungi and their prey. Nematodes use chemotaxis, the directed movement in response to a chemical gradient, to navigate their environment and locate food sources or hosts. wur.nl Fungi, in turn, can produce compounds that act as attractants, luring nematodes towards their trapping devices. ijstr.org

Some secondary metabolites produced by nematophagous fungi are known to be attractants for nematodes. ijstr.org While some compounds produced by these fungi are directly nematicidal, others may play a role in this chemical deception. d-nb.info Nematodes themselves produce a variety of signaling molecules that regulate their development and behavior, highlighting the chemical complexity of their life cycle. nih.gov The response of nematodes to chemical cues can be complex, with some compounds acting as attractants at low concentrations and repellents at high concentrations. nih.gov This intricate chemical dialogue underscores the sophisticated co-evolution of predator and prey.

Antimicrobial Activities Against Other Microorganisms

Antibacterial Effects (e.g., against Bacillus subtilis, Streptomyces aureofaciens)

Direct studies detailing the specific antibacterial effects of purified this compound against Bacillus subtilis and Streptomyces aureofaciens are limited in publicly available scientific literature. However, research on closely related oligosporon-type compounds and crude extracts from the producing fungi provides insights into its potential activities.

For instance, metabolites produced by Arthrobotrys oligospora, the fungal source of this compound, have demonstrated antibiotic properties. Oligosporon, a structurally similar compound, has been reported to exhibit weak antibiotic activity against Bacillus subtilis. Similarly, another related metabolite weakly inhibited Streptomyces aureofaciens. uva.es Flagranones, another class of compounds structurally related to oligosporon and produced by Arthrobotrys flagrans, have shown more pronounced activity, with a minimal inhibitory concentration (MIC) of 25 μg/ml against both B. subtilis and S. aureofaciens. uva.es

While these findings suggest that the chemical scaffold of oligosporon-type compounds possesses antibacterial potential, the specific contribution and potency of this compound itself remain an area requiring more focused investigation. The weak activity observed for some related compounds indicates that the antimicrobial effects may not be the primary function of this specific molecule, or that its activity is highly specific to certain bacterial species not yet extensively tested.

Table 1: Antibacterial Activity of Oligosporon-Related Compounds

| Compound/Metabolite Source | Target Bacterium | Observed Effect |

|---|---|---|

| Oligosporon | Bacillus subtilis | Weak antibiotic activity uva.es |

| Related Metabolite from A. oligospora | Streptomyces aureofaciens | Weak inhibition uva.es |

| Flagranones A and B | Bacillus subtilis | Active (MIC of 25 μg/ml) uva.es |

Antifungal Effects on Phytopathogenic Fungi (e.g., Phytophthora cinnamomi, Pythium ultimum, Rhizoctonia solani)

The potential of this compound and related compounds to combat fungal plant pathogens is of significant interest for agricultural applications. Like its antibacterial properties, the direct antifungal action of isolated this compound is not extensively documented. However, studies on related metabolites from Arthrobotrys species indicate a degree of inhibitory activity against several key phytopathogens.

Oligosporon, for example, has been shown to weakly inhibit the root rot pathogen Phytophthora cinnamomi. uva.es Furthermore, flagranones, which share a common biosynthetic origin with oligosporon-type metabolites, have been observed to partially inhibit P. cinnamomi, Pythium ultimum, and Rhizoctonia solani. uva.es This suggests that compounds within this family have a broad, albeit potentially moderate, antifungal spectrum.

The producing organism itself, Arthrobotrys oligospora, is a component of the soil microbiome and its secondary metabolites are believed to play a role in shaping the microbial community, which includes suppressing competing fungi. The partial inhibition observed suggests that these compounds may not act as potent fungicides on their own but could contribute to a broader defensive strategy in the complex soil environment. Further research is needed to isolate this compound and test its specific efficacy against these and other important plant pathogenic fungi to determine its true potential as a biocontrol agent.

Ecological Role in Interkingdom Communication and Soil Biocontrol Strategies

The production of secondary metabolites like this compound by soil-dwelling fungi such as Arthrobotrys oligospora is a key element of their ecological strategy, facilitating interactions not only with their nematode prey but also with a wide array of other organisms in the soil ecosystem. This chemical signaling is a form of interkingdom communication, influencing the behavior and growth of bacteria, other fungi, and plants. nih.gov

In the complex soil food web, the ability to produce antimicrobial compounds provides a competitive advantage. By inhibiting the growth of competing bacteria and fungi, A. oligospora can better secure resources and establish its niche. uva.esnih.gov The weak to moderate antimicrobial activities of oligosporon-type compounds suggest a role in mediating these competitive interactions rather than outright eliminating microbial rivals. This nuanced chemical dialogue is crucial for maintaining the balance of microbial communities in the rhizosphere, the nutrient-rich zone surrounding plant roots. nih.govnih.gov

From a practical standpoint, harnessing these natural interactions forms the basis of soil biocontrol strategies. nih.gov The nematicidal properties of this compound and related compounds present a clear potential for developing bio-nematicides to protect crops from parasitic nematodes. nih.gov The antifungal activities, even if moderate, could also contribute to the suppression of soil-borne plant diseases. uva.es The use of microorganisms that produce such bioactive compounds is an attractive alternative to synthetic pesticides, offering a more environmentally sustainable approach to agriculture. nih.govjmbfs.org

The ecological role of this compound is thus multifaceted. It is a weapon in the arsenal (B13267) of a predatory fungus, a signal in the intricate communication network of the soil microbiome, and a potential tool for future biocontrol applications aimed at improving soil health and protecting plants from pathogens. nih.govnih.gov Understanding the precise functions of this and other secondary metabolites in their natural context is essential for effectively leveraging them in sustainable agriculture.

Mechanism of Action at the Molecular and Cellular Level

Investigation of Cellular Targets in Nematodes

The interaction of 4',5'-Dihydrooligosporon with nematodes presents a complex picture, with observed effects varying between different nematode species. Research has primarily focused on its physiological impacts, while the precise molecular targets within the nematode remain an area of active investigation.

Studies have revealed that this compound, along with its structural relative oligosporon, exhibits nematicidal activity against certain parasitic nematodes. Specifically, it has been shown to retard the larval development of the intestinal parasitic nematode Haemonchus contortus. In contrast, the same compound was found to be inactive against the free-living nematode Caenorhabditis elegans at similar concentrations, suggesting a degree of specificity in its action.

The observable physiological effect on H. contortus is a significant delay in larval development, which ultimately impacts the parasite's life cycle. The cellular processes affected by this compound that lead to this developmental retardation are not yet fully elucidated.

Table 1: Effects of this compound on Different Nematode Species

| Nematode Species | Observed Effect | LD50 (µg/ml) |

|---|---|---|

| Haemonchus contortus | Retarded larval development | 50-100 |

| Caenorhabditis elegans | Inactive | >100 |

Despite the documented physiological effects on Haemonchus contortus, the specific molecular targets of this compound within nematodes have not been definitively identified. Current research has not yet pinpointed any specific biomolecules, such as enzymes or receptors, with which this compound directly interacts to exert its nematicidal effects. The differential activity against H. contortus and C. elegans suggests that the target may be a protein or pathway present in the former but absent or significantly different in the latter. Further research, potentially involving affinity chromatography, genetic screening, or computational docking studies, is required to identify the precise molecular binding partners of this compound in susceptible nematode species.

Molecular Basis of Fungal Morphological Regulation

This compound is a secondary metabolite produced by the nematode-trapping fungus Arthrobotrys oligospora. Beyond its potential role in interacting with nematodes, this compound, as part of a group of related metabolites known as arthrobotrisins, is implicated in the regulation of the fungus's own morphological development, particularly the formation of nematode-trapping structures.

The precise signaling pathways directly modulated by this compound are still under investigation. However, research on the broader class of arthrobotrisins and the genetic regulation of their production provides insights into their potential role. The formation of trapping devices in A. oligospora is a complex process known to be regulated by several signal transduction pathways, including those involving G-proteins and mitogen-activated protein kinases (MAPK).

Studies on gene-deletion mutants of A. oligospora have shed light on the regulatory network. For instance, the deletion of the AoMdr1 gene, which encodes a multidrug resistance protein, leads to an increased production of arthrobotrisins. This is accompanied by a significant increase in the formation of traps and mycelial loops, suggesting that arthrobotrisins may act as signaling molecules or downstream effectors in pathways that control these morphological changes. Similarly, deletion of the MAPK Fus3 gene also affects the production of arthrobotrisins and impairs trap morphogenesis. This indicates a potential link between the MAPK signaling cascade and the biosynthesis or function of these regulatory metabolites.

While a direct interaction between this compound and specific components of these signaling pathways has not been demonstrated, the evidence suggests that the concentration of this and related compounds within the fungus is tightly regulated and linked to the signaling networks that govern its predatory lifestyle.

Direct evidence of gene expression changes specifically induced by the external application of purified this compound to its producing fungus is limited. However, the consequences of altered endogenous levels of the broader "arthrobotrisin" class of metabolites, which includes this compound, can be inferred from studies on mutant fungal strains.

In a Δfus3 mutant of A. oligospora, a reduction in the content of arthrobotrisins was observed. This was correlated with the downregulation of the gene cluster AOL_s00215g, which is associated with the biosynthesis of these compounds. This suggests a potential feedback mechanism where the signaling pathway and the secondary metabolite production are interconnected.

Furthermore, the deletion of the AoMdr1 gene, leading to an increase in arthrobotrisins, results in a phenotype with enhanced trap formation. This implies that the elevated levels of these compounds may directly or indirectly lead to changes in the expression of genes involved in the construction of these complex morphological structures. The specific genes whose expression is altered by fluctuations in arthrobotrisin levels remain to be fully identified through transcriptomic studies.

**Table 2: Genes and Compounds Associated with Fungal Morphogenesis in *Arthrobotrys oligospora***

| Gene/Compound Class | Role in Morphogenesis | Effect of Alteration |

|---|---|---|

| Arthrobotrisins (including this compound) | Regulation of mycelial development and trap formation | Increased levels correlate with increased trap formation. |

| AoMdr1 | Regulation of arthrobotrisin levels and morphogenesis | Deletion leads to increased arthrobotrisins and trap formation. |

| Fus3 (MAPK) | Regulation of trap morphogenesis and arthrobotrisin production | Deletion leads to reduced arthrobotrisins and impaired trap formation. |

| AOL_s00215g gene cluster | Biosynthesis of arthrobotrisins | Downregulated in Δfus3 mutants. |

Naturally Occurring Analogues and Structure Activity Relationships

Systematic Analysis of Structural Diversity within the Oligosporon Family

The fundamental framework of oligosporon-type metabolites consists of a farnesyl-derived sesquiterpenyl side chain attached to an epoxy-cyclohexene core, which originates from 6-methylsalicylic acid. tandfonline.comacs.org The structural diversity within this family arises from various modifications to this basic scaffold.

Key structural variations include:

Saturation of the Farnesyl Chain: The defining feature of 4',5'-Dihydrooligosporon is the saturation of the C4'-C5' double bond in the farnesyl tail, distinguishing it from its parent compound, oligosporon. nih.govd-nb.info

Oxidation Patterns: The introduction of hydroxyl groups or additional epoxide rings creates further diversity. For instance, oligosporol A and oligosporol B are hydroxylated derivatives of oligosporon. researchgate.net Other examples include hydroxyoligosporon and 10',11'-epoxyoligosporon, the latter featuring an additional epoxide on the farnesyl chain. nih.gov

Chain Length: Analogues with shorter side chains have also been identified. The flagranones, produced by the fungus Duddingtonia flagrans, possess shorter chains attached to the same cyclohexene (B86901) ring system. tandfonline.com

Stereochemistry and Acetylation: The arthrobotrisins are another subset of oligosporon-type antibiotics isolated from A. oligospora. nih.gov Recent studies have also uncovered new oligosporon analogues that lack an acetyl group, suggesting further enzymatic modifications contribute to the family's diversity. tandfonline.com

These structural modifications result in a wide array of natural analogues, each with potentially distinct physicochemical properties and biological activities.

Table 1: Structural Diversity in the Oligosporon Family

| Compound Name | Producing Organism | Key Structural Feature(s) |

|---|---|---|

| Oligosporon | Arthrobotrys oligospora | Epoxy-cyclohexene core with a farnesyl side chain. tandfonline.comresearchgate.net |

| This compound | Arthrobotrys oligospora | Saturated 4',5'-double bond in the farnesyl chain. nih.govd-nb.info |

| Oligosporol A | Arthrobotrys oligospora | Hydroxylated derivative of oligosporon. researchgate.net |

| Oligosporol B | Arthrobotrys oligospora | Hydroxylated derivative of oligosporon. nih.govresearchgate.net |

| Hydroxyoligosporon | Arthrobotrys oligospora | Hydroxylated derivative. nih.govd-nb.info |

| 10',11'-Epoxyoligosporon | Arthrobotrys oligospora | Additional epoxide ring on the farnesyl chain. nih.govd-nb.info |

| Arthrobotrisins (A, B, C) | Arthrobotrys oligospora | Oligosporon-type antibiotics with distinct stereochemistry. nih.govresearchgate.net |

| Flagranones (A, B, C) | Duddingtonia flagrans | Structurally related to oligosporon but with shorter side chains. tandfonline.com |

Comparative Biological Activities of Natural Oligosporon Analogues

The structural variations across the oligosporon family correlate with a range of biological activities, including antibacterial, antifungal, and nematicidal effects. tandfonline.com However, the potency and spectrum of these activities differ among the analogues.

Antibacterial Activity: Oligosporon, oligosporol A, and oligosporol B have demonstrated weak to moderate activity against Gram-positive bacteria such as Bacillus subtilis and Streptomyces aureofaciens, with reported Minimum Inhibitory Concentration (MIC) values between 25–100 μg/mL. tandfonline.comnih.gov Flagranones A and B also show activity against these bacteria with MICs of 25 μg/mL. nih.gov In contrast, Gram-negative bacteria like Escherichia coli are only weakly inhibited. nih.gov Arthrobotrisin C has been noted for its specific antibacterial activities. researchgate.net

Antifungal Activity: Some analogues exhibit antifungal properties. Oligosporon has been shown to weakly inhibit the root rot pathogen Phytophthora cinnamomi. d-nb.info The flagranones also partially inhibit phytopathogenic fungi including P. cinnamomi, Pythium ultimum, and Rhizoctonia solani. nih.gov

Nematicidal Activity: A significant aspect of this compound family is its activity against nematodes. Oligosporon and its dihydro-derivative, this compound, are considered complex structural types of nematicidal metabolites. nih.gov The LD₅₀ of oligosporon against the larvae of Haemonchus contortus, a parasitic nematode in ruminants, was reported as 25 μg/mL. nih.gov However, the originally isolated oligosporon, oligosporol A, and oligosporol B were not active against the free-living nematode Caenorhabditis elegans. researchgate.net Similarly, the arthrobotrisins displayed no nematicidal activity against Panagrellus redivivus. nih.gov

Table 2: Comparative Biological Activities of Oligosporon Analogues

| Compound | Antibacterial Activity | Antifungal Activity | Nematicidal Activity |

|---|---|---|---|

| Oligosporon | Active against B. subtilis, S. aureofaciens (MIC 25-100 µg/mL). tandfonline.comnih.gov | Weakly active against P. cinnamomi. d-nb.info | Active against H. contortus (LD₅₀ 25 µg/mL). nih.gov Inactive against C. elegans. researchgate.net |

| This compound | Weakly active against B. subtilis. d-nb.info | Data not specified. | Considered a nematicidal metabolite. nih.govd-nb.info |

| Oligosporol A & B | Active against B. subtilis, S. aureofaciens (MIC 25-100 µg/mL). tandfonline.com | Data not specified. | Inactive against C. elegans. researchgate.net |

| Arthrobotrisins | Active against B. subtilis. nih.gov | Data not specified. | Inactive against P. redivivus. nih.gov |

| Flagranones A & B | Active against B. subtilis, S. aureofaciens (MIC 25 µg/mL). nih.gov | Partially active against P. cinnamomi, P. ultimum, R. solani. nih.gov | Data not specified. |

Structure-Activity Relationship (SAR) Studies of Oligosporon-Type Metabolites

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. gardp.org By comparing the structures and activities of the natural oligosporon analogues, key insights into the SAR of this class can be deduced.

The oligosporon scaffold, a sesquiterpenyl epoxy-cyclohexanol, is crucial for its biological activities. acs.org The comparison of different analogues suggests that specific structural features modulate the type and level of activity:

The Farnesyl Chain: The integrity and specific features of the farnesyl side chain appear critical. Both oligosporon and its dihydro-derivative are recognized as the most complex nematicidal metabolites characterized from these fungi, indicating the importance of the full-length side chain for this specific activity. nih.gov Modifications like the saturation of the 4',5'-double bond in this compound or the addition of an epoxide at the 10',11'-position likely fine-tune the compound's interaction with its biological target.

Core Substitutions: The presence and stereochemistry of hydroxyl groups on the cyclohexene ring, as seen in the oligosporols and arthrobotrisins, influence the activity profile. For example, while sharing the core oligosporon structure, the arthrobotrisins exhibit antibacterial activity but lack the nematicidal properties seen in other family members. nih.gov This suggests that the specific arrangement of substituents on the core ring can differentiate between antibacterial and nematicidal action.

General vs. Specific Activity: The broad but relatively weak antibacterial and antifungal activity of compounds like the flagranones and oligosporols against a range of microbes suggests a less specific mechanism of action. tandfonline.comnih.gov In contrast, the potent activity of oligosporon against the parasitic nematode H. contortus points towards a more specific and potent interaction, highlighting a key area for future SAR investigation. nih.gov

These initial observations underscore that even minor structural changes, such as the reduction of a double bond or the addition of a functional group, can significantly alter the biological profile of oligosporon-type metabolites.

Advanced Research Methodologies for Studying 4 ,5 Dihydrooligosporon

Omics Technologies for Metabolite Profiling and Pathway Elucidation

"Omics" technologies provide a holistic view of the molecular processes within an organism. For a compound like 4',5'-dihydrooligosporon, metabolomics, proteomics, and transcriptomics are invaluable for understanding its production and the fungal response to various stimuli.

Integrated Metabolomics (e.g., GC-MS, LC-MS for Volatile and Non-Volatile Metabolites)

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful strategy for comprehensive metabolite profiling. nih.gov This integrated approach allows for the analysis of a wide spectrum of metabolites, from volatile to non-volatile compounds. nih.govlcms.cz

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds after derivatization, such as organic acids, amino acids, and sugars. nih.govlcms.cz Its high chromatographic resolution enables the separation of structurally similar metabolites. lcms.cz LC-MS, on the other hand, is ideal for analyzing a broad range of polar and nonpolar, non-volatile compounds, which are common in fungal secondary metabolism. lcms.czlcms.cz The use of different ionization techniques and mass analyzers in LC-MS further expands the coverage of the metabolome. lcms.cz

In the context of this compound, these techniques can be used to:

Identify precursors and intermediates in its biosynthetic pathway.

Quantify the production of this compound and related metabolites under different growth conditions.

Discover novel, previously uncharacterized metabolites produced by the host fungus.

| Technique | Metabolite Class Coverage | Key Advantages | Application in this compound Research |

|---|---|---|---|

| GC-MS | Volatile and semi-volatile compounds (e.g., small organic acids, some amino acids) nih.gov | Excellent separation of structurally similar compounds, established libraries for identification. lcms.cz | Analysis of primary metabolites that may serve as precursors to the this compound backbone. |

| LC-MS | Non-volatile and polar compounds (e.g., larger secondary metabolites, peptides) lcms.cz | High sensitivity, applicable to a wide range of compounds without derivatization. lcms.czlcms.cz | Direct detection and quantification of this compound and its biosynthetic intermediates. |

Proteomics and Transcriptomics in Response to Environmental Cues

Environmental factors often play a significant role in triggering the production of secondary metabolites in fungi. nih.gov Proteomics and transcriptomics are powerful tools to study how fungal cells respond to these cues at the protein and RNA levels, respectively. These techniques can reveal the regulatory networks that govern the biosynthesis of compounds like this compound. nih.gov

Transcriptomic analyses, often performed using techniques like RNA-sequencing, provide a snapshot of all the genes being actively transcribed in a cell under specific conditions. By comparing the transcriptomes of the fungus grown in conditions that induce or repress the production of this compound, researchers can identify the genes involved in its biosynthesis, regulation, and transport. Environmental stressors have been shown to cause significant transcriptomic changes. nih.gov

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the actual protein content of the cell. Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry can identify proteins that are differentially expressed in response to environmental stimuli. nih.gov This can help to confirm that the genes identified through transcriptomics are indeed translated into functional enzymes and regulatory proteins.

| Omics Technology | Focus of Analysis | Key Insights for this compound Research |

|---|---|---|

| Transcriptomics | Gene expression (mRNA) | Identification of gene clusters responsible for the biosynthesis of this compound and regulatory genes that respond to environmental triggers. |

| Proteomics | Protein expression and modification | Confirmation of the translation of biosynthetic enzymes and identification of post-translational modifications that may regulate their activity. |

Genetic Engineering and Molecular Biology Techniques in Fungal Systems

Direct manipulation of the fungal genome is a cornerstone of modern research into secondary metabolite biosynthesis. nih.govddugu.ac.in Techniques such as gene knockout, overexpression, and reporter gene assays allow for precise investigation of the function of specific genes and regulatory elements.

Gene Knockout and Overexpression for Biosynthetic Pathway Analysis

To definitively establish the role of a candidate gene in the biosynthesis of this compound, gene knockout and overexpression studies are essential.

Gene Knockout: This technique involves the targeted deletion or disruption of a specific gene. If the knockout of a particular gene results in the abolishment of this compound production, it provides strong evidence for its involvement in the biosynthetic pathway. Modern techniques like CRISPR/Cas9 have made targeted gene knockout more efficient and specific. nih.gov

Gene Overexpression: Conversely, increasing the expression level of a biosynthetic gene can lead to an increase in the yield of the final product. This can be achieved by placing the gene under the control of a strong, constitutive promoter. Overexpression studies not only help to confirm gene function but can also be used to engineer strains for enhanced production of this compound. Studies have shown that overexpressing or deleting specific enzymes can alter drug susceptibilities and stress responses. nih.gov

Reporter Gene Assays for Regulatory Studies

Reporter gene assays are invaluable for studying the regulation of gene expression. ddugu.ac.inresearchgate.net In this approach, the promoter region of a gene of interest, suspected to be involved in the this compound biosynthetic pathway, is fused to a reporter gene that encodes an easily detectable protein, such as green fluorescent protein (GFP) or luciferase. nih.govpromega.kr

This construct is then introduced into the fungal cells. The expression of the reporter gene, which can be quantified by measuring fluorescence or luminescence, serves as a proxy for the activity of the promoter. promega.kr By exposing the engineered fungal cells to different environmental conditions or potential signaling molecules, researchers can identify the factors that activate or repress the transcription of the biosynthetic genes. researchgate.net

Advanced Bioassay Systems for Ecological and Biological Activity Assessment

Understanding the biological and ecological roles of this compound requires robust and sensitive bioassay systems. bioassaysys.com These assays are designed to measure the effect of the compound on various biological processes. nih.gov

Advanced bioassay systems can range from in vitro assays using purified enzymes or receptors to cell-based assays and even whole-organism studies. For instance, to investigate the potential antimicrobial activity of this compound, researchers might use high-throughput screening assays that measure microbial growth in the presence of the compound. fishersci.com

Fungal Morphogenesis Assays

Fungal morphogenesis, the process by which fungi develop their shape and structure, including the transition between yeast-like and hyphal growth, is a critical area of study, particularly for understanding fungal pathogenicity and for the development of antifungal agents. mdpi.comscielo.br Assays to study fungal morphogenesis typically involve microscopic observation of fungal growth in the presence of a test compound. Parameters such as hyphal length, branching patterns, and the inhibition of yeast-to-hypha conversion are measured. nih.govunl.edu

Despite the established methodologies for studying fungal morphogenesis, based on available scientific literature, there is currently no specific research data on the effects of this compound on fungal morphogenesis. Studies on related compounds like oligosporon have noted effects on the vegetative growth of certain plant pathogenic fungi, but detailed morphogenesis assays for this compound have not been reported. tandfonline.com

Future Research Directions and Translational Perspectives in Bioscience

The exploration of fungal secondary metabolites like 4',5'-Dihydrooligosporon opens new avenues in various fields of bioscience. While initial research has established its identity and primary bioactivity, significant potential remains for deeper investigation and translation into practical applications. The following sections outline key future research directions focused on this promising compound.

Q & A

Q. What are the standard methods for isolating 4',5'-Dihydrooligosporon from nematophagous fungi?

Isolation typically involves fungal culture under controlled conditions, followed by solvent extraction (e.g., ethyl acetate or methanol) and chromatographic purification (e.g., HPLC or column chromatography). Strain selection is critical, as metabolite production varies with fungal species and environmental factors like pH and temperature. Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) profiling .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Characterization combines high-resolution MS for molecular formula determination and NMR (¹H, ¹³C, 2D-COSY, HSQC) for elucidating the carbon skeleton and functional groups. X-ray crystallography may be employed if crystallizable, though this is rare for complex metabolites. Data must adhere to journal standards for reproducibility, including full spectral assignments and purity metrics (e.g., HPLC chromatograms) .

Q. What in vitro assays are commonly used to assess the nematicidal activity of this compound?

Standard assays include:

- Motility inhibition tests : Exposure of nematodes (e.g., Caenorhabditis elegans) to serial dilutions of the compound, with viability assessed via microscopy.

- Egg hatching inhibition : Quantifying disruption of nematode life cycles.

- Enzymatic assays : Measuring inhibition of acetylcholinesterase or other target enzymes. Positive controls (e.g., commercial nematicides) and statistical validation (e.g., ANOVA) are essential for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in fungal strains, extraction protocols, or assay conditions. To address this:

Q. What strategies optimize the stability of this compound under different environmental conditions?

Stability studies should evaluate:

- Thermal degradation : Accelerated aging tests at elevated temperatures.

- Photolytic sensitivity : Exposure to UV/VIS light with HPLC monitoring.

- pH-dependent hydrolysis : Stability across pH 3–8. Formulation approaches, such as encapsulation in biodegradable polymers (e.g., chitosan), can enhance field applicability .

Q. How do molecular modifications of this compound affect its mechanism of action against nematodes?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., halogenation or methylation) and testing nematicidal efficacy. Advanced techniques include:

- Molecular docking to predict binding affinity with nematode-specific proteins (e.g., acetylcholinesterase).

- Transcriptomic analysis of nematodes post-exposure to identify disrupted pathways.

- Comparative metabolomics to assess changes in fungal production under stress .

Data Presentation Guidelines

| Study Focus | Key Parameters | Common Pitfalls |

|---|---|---|

| Isolation & Purification | Yield (%), purity (HPLC), solvent system details | Incomplete spectral data; lack of strain ID |

| Bioactivity Assays | IC₅₀ values, control baselines, statistical methods | Non-standardized nematode species/stages |

| Structural Analysis | NMR/MS raw data, crystallographic CCDC codes (if applicable) | Overreliance on indirect evidence (e.g., UV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.